REACTION_CXSMILES
|
Cl[CH:2]([C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[C:10]([CH3:15])[CH:9]=1)[C:3](OCC)=[O:4].[NH2:16][C:17](N)=[S:18].Cl.[OH2:21]>C(OCCO)C>[CH3:15][C:10]1[CH:9]=[C:8]([CH:2]2[S:18][C:17](=[O:21])[NH:16][C:3]2=[O:4])[CH:13]=[CH:12][C:11]=1[CH3:14]
|
Name
|
|
Quantity
|
2.26 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)C1=CC(=C(C=C1)C)C
|
Name
|
|
Quantity
|
910 mg
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCCO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture is further heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
WASH
|
Details
|
The extract is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
DISTILLATION
|
Details
|
After the solvent is distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1C)C1C(NC(S1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.32 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |